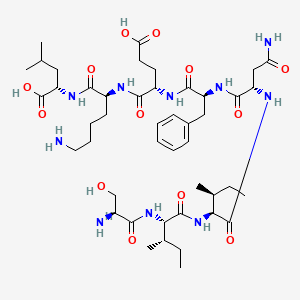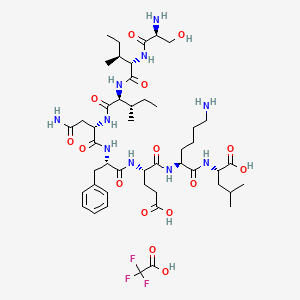
749227-53-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Handle region peptide, rat is a biologically active compound . It is a prorenin receptor antagonist . It has been found to suppress the progression of diabetic nephropathy and has anti-inflammatory effects in the eye .
Molecular Structure Analysis
The molecular formula of the Handle region peptide, rat is C54H101N15O12S . It has a molecular weight of 1184.54 .Chemical Reactions Analysis
The Handle region peptide, rat is a (pro)renin receptor antagonist . In vitro, it has been observed to reduce the ratio of active to total ERK1/2, reduce TGF-β1 mRNA level, inhibit mesangial cells proliferation in a dose-dependent manner, and increase the MMP-2 activity .Physical And Chemical Properties Analysis
The Handle region peptide, rat has a molecular weight of 1184.54 and a molecular formula of C54H101N15O12S . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The Handle region peptide, rat has been cited in reputable papers . For example, a study published in the European Journal of Pharmacology in 2009 titled "Inhibition of renin/prorenin receptor attenuated mesangial cell proliferation and reduced associated fibrotic factor release" . Another study published in Investigative Ophthalmology & Visual Science in 2006 titled "Suppression of ocular inflammation in endotoxin-induced uveitis by inhibiting nonproteolytic activation of prorenin" .
科学的研究の応用
CRISPR-Cas9 Genome Engineering
CRISPR-Cas9, a revolutionary genome engineering technology, allows precise editing or modulation of DNA sequences in virtually any organism. This tool has empowered researchers to systematically interrogate mammalian genome function and establish causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
Sensing Chemical Interactions via Mechanical Motion
Microcantilevers enable the detection of chemical interactions through mechanical motion. They find applications in sensing volatile organics, chemical warfare agents, explosives, toxic metal ions, and biological entities like cells, viruses, and DNA hybridization (Goeders, Colton, & Bottomley, 2008).
RNA-Guided Gene Activation
CRISPR-Cas9-based transcription factors represent a novel approach for RNA-guided gene activation. This technology enables specific expression of endogenous target genes in human cells, marking a versatile approach for gene activation (Pérez‐Piñera et al., 2013).
Reflection on Human Biology Research
This research discusses the evolution and potential ethical considerations of human biology research, especially in the context of genetic editing and CRISPR/Cas9 technology, highlighting the need for philosophical and ethical contemplation alongside scientific progress (Barracca et al., 2019).
Lab-Scale Intervention in Technology
The pervasiveness of technology and science in modern life raises questions about ethical, legal, and social aspects of scientific research. New research areas like genomics and nanotechnology are accompanied by societal implications studies and public-engagement efforts (Schuurbiers & Fisher, 2009).
CRISPR Technologies Beyond Biomedicine
CRISPR-Cas9 is not only a tool for biomedical applications but also for crop and livestock breeding, engineering antimicrobials, and controlling disease-carrying insects. Its utility extends beyond genome editing to controlling transcription and modifying epigenomes (Barrangou & Doudna, 2016).
作用機序
The Handle region peptide, rat acts as a prorenin receptor antagonist . It has been found to suppress the progression of diabetic nephropathy and has anti-inflammatory effects in the eye . It reduces the ratio of active to total ERK1/2, reduces TGF-β1 mRNA level, inhibits the mesangial cells proliferation in a dose-dependent manner, and increases the MMP-2 activity .
特性
CAS番号 |
749227-53-0 |
|---|---|
分子式 |
C₅₄H₁₀₁N₁₅O₁₂ S |
分子量 |
1184.54 |
配列 |
One Letter Code: RILLKKMPSV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






